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Compound of Interest

Compound Name: N-Isopropyl-N-methylglycine

Cat. No.: B017970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The strategic incorporation of non-canonical amino acids into peptide sequences is a

cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of

natural peptides, such as poor metabolic stability and low cell permeability. N-Isopropyl-N'-

methylglycine, a sterically hindered N-alkylated amino acid, serves as a valuable building block

in this endeavor. Its unique structure, featuring both a methyl and an isopropyl group on the

alpha-amino nitrogen, imparts significant conformational constraints and steric shielding. These

modifications can profoundly influence the physicochemical and biological properties of the

resulting peptidomimetics, leading to enhanced therapeutic potential.

N-alkylation of the peptide backbone, particularly with bulky substituents, can disrupt regular

secondary structures, modulate receptor binding affinity and selectivity, and, most notably,

confer resistance to proteolytic degradation by sterically hindering the approach of proteases.

Furthermore, the increased lipophilicity associated with N-alkylation can contribute to improved

passive diffusion across cellular membranes, a critical attribute for targeting intracellular

proteins.

These application notes provide a comprehensive overview of the utility of N-Isopropyl-N'-

methylglycine in peptidomimetic development. Detailed protocols for its synthesis, incorporation
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into peptide chains, and subsequent evaluation of the modified peptide's stability and cell

permeability are presented to guide researchers in harnessing the potential of this unique

building block.

Data Presentation
Physicochemical Properties of N-Isopropyl-N'-
methylglycine

Property Value Source

Molecular Formula C₆H₁₃NO₂ PubChem

Molecular Weight 131.17 g/mol PubChem

IUPAC Name
2-[methyl(propan-2-

yl)amino]acetic acid
PubChem

CAS Number 108957-96-6 PubChem

LogP (calculated) -1.53 ChemBridge

Illustrative Comparative Proteolytic Stability Data
The incorporation of N-alkylated amino acids is known to significantly enhance resistance to

enzymatic degradation. While specific data for N-Isopropyl-N'-methylglycine is not readily

available in the public domain, the following table provides an illustrative comparison based on

the well-documented effects of N-alkylation on peptide stability in human serum. This data is

representative of the expected increase in half-life for a peptide modified with N-Isopropyl-N'-

methylglycine.
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Time (hours)
% Intact Unmodified
Peptide

% Intact Peptide with N-
Alkylated Residue
(Illustrative)

0 100 100

1 50 95

4 15 85

8 < 5 70

24 Undetectable 50

Half-life (t½) ~ 1 hour > 24 hours

This data is illustrative and the actual stability enhancement will be sequence-dependent.

Experimental Protocols
Protocol 1: Synthesis of N-Isopropyl-N'-methylglycine
via Reductive Amination
This protocol describes a plausible method for the synthesis of N-Isopropyl-N'-methylglycine

based on the general principles of reductive amination.

Materials:

Isopropylamine

Glyoxylic acid monohydrate

Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium

triacetoxyborohydride (STAB)

Methanol (MeOH)

Diethyl ether (Et₂O)

Hydrochloric acid (HCl), 1 M
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Sodium hydroxide (NaOH), 1 M

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Imine Formation:

In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq) in methanol.

Cool the solution in an ice bath.

Slowly add isopropylamine (1.1 eq) to the cooled solution while stirring.

Allow the reaction to stir at room temperature for 2-4 hours to form the intermediate imine.

Reduction:

Cool the reaction mixture again in an ice bath.

Slowly and portion-wise, add sodium cyanoborohydride (1.5 eq) to the reaction mixture.

Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate

personal protective equipment. Alternatively, sodium triacetoxyborohydride can be used as

a less toxic reducing agent.

Allow the reaction to warm to room temperature and stir overnight.

Work-up and Extraction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to

decompose any remaining reducing agent.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

methanol.

Adjust the pH of the aqueous residue to ~10 with 1 M NaOH.

Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted

isopropylamine and other non-polar impurities.

Acidify the aqueous layer to pH ~5-6 with 1 M HCl. This is the isoelectric point for many

amino acids, which should minimize its solubility in the aqueous phase.

Extract the product into a suitable organic solvent like ethyl acetate.

Purification:

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the

crude N-Isopropyl-N'-methylglycine.

Further purification can be achieved by recrystallization or column chromatography if

necessary.

Protocol 2: Incorporation of N-Isopropyl-N'-
methylglycine into Peptides using Solid-Phase Peptide
Synthesis (SPPS)
The incorporation of sterically hindered N-alkylated amino acids like N-Isopropyl-N'-

methylglycine into a growing peptide chain requires optimized coupling conditions to overcome

the reduced nucleophilicity of the secondary amine.

Materials:

Fmoc-protected N-Isopropyl-N'-methylglycine
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Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides)

Standard Fmoc-protected amino acids

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate) are recommended.

Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF).

Solvents: DMF, Dichloromethane (DCM).

Washing solvents: DMF, DCM, Methanol.

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS)).

Automated or manual peptide synthesizer.

Procedure:

Resin Preparation: Swell the resin in DMF for at least 30 minutes before the first coupling.

Standard Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using

standard SPPS protocols.

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide

chain by treating the resin with 20% piperidine in DMF.

Coupling of N-Isopropyl-N'-methylglycine:

Dissolve Fmoc-N-Isopropyl-N'-methylglycine (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10

eq.) in DMF.

Pre-activate the amino acid solution for 5-10 minutes.
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Add the activated amino acid solution to the deprotected peptide-resin.

Allow the coupling reaction to proceed for an extended period (2-4 hours) compared to

standard amino acid couplings. Double coupling (repeating the coupling step) is highly

recommended to ensure complete reaction.

Monitor the coupling efficiency using a qualitative test such as the Kaiser test (which will

be negative for the secondary amine) or the Chloranil test.

Capping (Optional but Recommended): After coupling, cap any unreacted amino groups by

treating the resin with an acetic anhydride/DIPEA solution in DMF to prevent the formation of

deletion sequences.

Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling

steps for the subsequent amino acids.

Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and

dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by

treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3

hours.

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether,

centrifuge to collect the peptide pellet, and wash with cold ether. Purify the crude peptide by

reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a peptidomimetic containing

N-Isopropyl-N'-methylglycine in the presence of proteases, for instance, in human serum.

Materials:

Purified peptide (with and without N-Isopropyl-N'-methylglycine as a control).

Human serum (commercially available).

Phosphate-buffered saline (PBS), pH 7.4.
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Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA).

Incubator or water bath at 37°C.

Centrifuge.

RP-HPLC system with a C18 column.

Procedure:

Sample Preparation:

Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or PBS).

Dilute the peptide stock solution with human serum to a final concentration of, for

example, 100 µM.

Incubation:

Incubate the peptide-serum mixture at 37°C.

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction

mixture.

Reaction Quenching:

Immediately quench the enzymatic degradation by adding the aliquot to a tube containing

the quenching solution.

Vortex the mixture and incubate on ice for 10-15 minutes to precipitate the serum proteins.

Sample Processing:

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the

precipitated proteins.

Carefully collect the supernatant containing the peptide and its degradation products.

HPLC Analysis:
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Analyze the supernatant by RP-HPLC.

Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the

intact peptide from its metabolites.

Monitor the absorbance at 214 nm or 280 nm.

Data Analysis:

Identify the peak corresponding to the intact peptide based on its retention time from a

standard injection (time point 0).

Integrate the peak area of the intact peptide at each time point.

Calculate the percentage of intact peptide remaining at each time point relative to the

amount at time 0.

Plot the percentage of intact peptide versus time and determine the half-life (t½) of the

peptide.

Protocol 4: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict the intestinal

absorption and overall cell permeability of drug candidates.

Materials:

Caco-2 cells (from ATCC).

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS),

non-essential amino acids (NEAA), and penicillin-streptomycin.

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

Test peptide.
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Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low

permeability).

LC-MS/MS system for quantification.

Procedure:

Cell Culture and Seeding:

Culture Caco-2 cells in supplemented DMEM.

Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

Allow the cells to differentiate for 18-21 days to form a confluent monolayer with well-

established tight junctions.

Monolayer Integrity Test:

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER

values should be >250 Ω·cm² to ensure monolayer integrity.

Permeability Assay (Apical to Basolateral):

Wash the Caco-2 monolayers with pre-warmed HBSS.

Add fresh HBSS to the basolateral (receiver) compartment.

Prepare a solution of the test peptide and control compounds in HBSS and add it to the

apical (donor) compartment.

Incubate the plate at 37°C with gentle shaking.

At specified time intervals, collect samples from the basolateral compartment and replace

with fresh HBSS.

Sample Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the concentration of the peptide in the collected samples using a validated LC-

MS/MS method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) in cm/s using the following

equation: Papp = (dQ/dt) / (A * C₀) where:

dQ/dt is the rate of peptide appearance in the receiver compartment.

A is the surface area of the Transwell® membrane.

C₀ is the initial concentration of the peptide in the donor compartment.
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Caption: Workflow for the synthesis and incorporation of N-Isopropyl-N'-methylglycine.
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To cite this document: BenchChem. [Application Notes and Protocols: N-Isopropyl-N'-
methylglycine as a Peptidomimetic Building Block]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b017970#n-isopropyl-n-methylglycine-as-
a-building-block-for-peptidomimetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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